

# Head-to-Head Comparison of Echistatin and Tirofiban in Platelet Inhibition

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## Compound of Interest

Compound Name: *Echistatin*

Cat. No.: *B137904*

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This guide provides a comprehensive, data-driven comparison of two potent platelet inhibitors: **Echistatin**, a disintegrin derived from snake venom, and Tirofiban, a synthetic non-peptide antagonist. Both molecules target the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation, making them critical subjects of study in thrombosis and cardiovascular research.

## Mechanism of Action: Targeting the Final Step of Platelet Aggregation

Both **Echistatin** and Tirofiban exert their antiplatelet effects by competitively inhibiting the binding of fibrinogen to the activated GPIIb/IIIa receptor on the surface of platelets. This blockade prevents the formation of fibrinogen bridges that link platelets together, thereby inhibiting thrombus formation.<sup>[1][2][3]</sup>

**Echistatin**, a 49-amino acid polypeptide, contains the Arg-Gly-Asp (RGD) sequence, a key recognition motif for integrin receptors, including GPIIb/IIIa.<sup>[4][5][6][7][8]</sup> Its structure, stabilized by four disulfide bridges, allows the RGD loop to protrude and effectively block the fibrinogen binding site.<sup>[4][5][8]</sup>

Tirofiban is a small molecule designed to mimic the RGD sequence found in **Echistatin**.<sup>[9]</sup> As a synthetic peptidomimetic, it offers a more stable and less immunogenic alternative to the

natural disintegrin.[9]

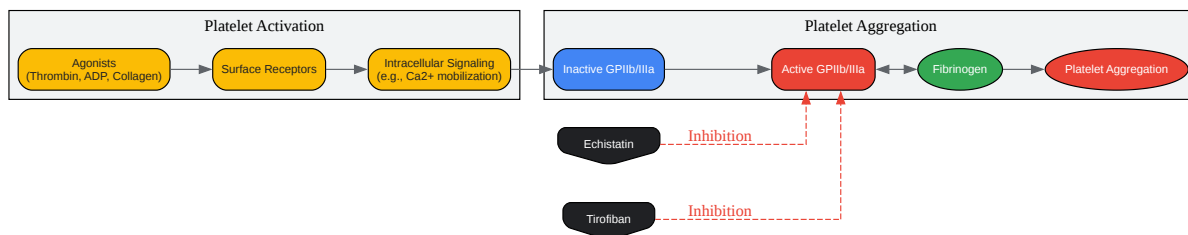
## Quantitative Comparison of Inhibitory Potency

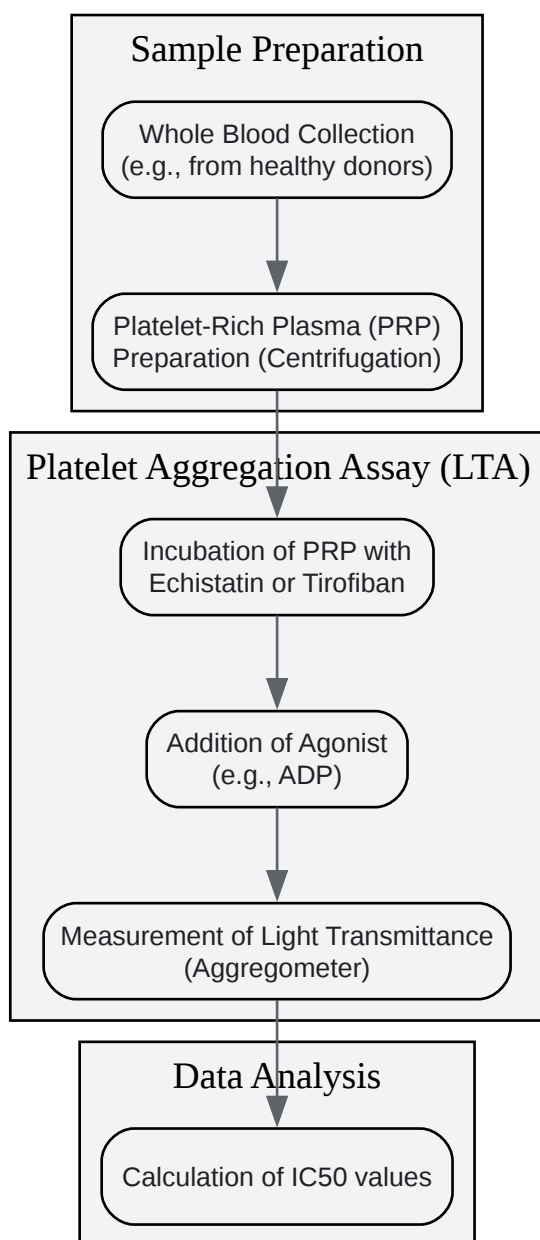
The following table summarizes the key quantitative parameters for **Echistatin** and Tirofiban based on available experimental data. It is important to note that direct head-to-head studies under identical conditions are limited, and values may vary depending on the specific experimental setup.

Parameter	Echistatin	Tirofiban	References
Molecular Weight	~5.4 kDa	495.08 Da	[8][9]
IC50 (ADP-induced Platelet Aggregation)	~30 nM	~32-55 nM	[10]
Dissociation Constant (Kd) for GPIIb/IIIa	Not directly compared in the same study	~15 nM	[9][11]
Mechanism of Inhibition	Competitive Antagonist	Competitive Antagonist	[1][2][3]
Reversibility	Reversible	Reversible	[2][3]

## Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.





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